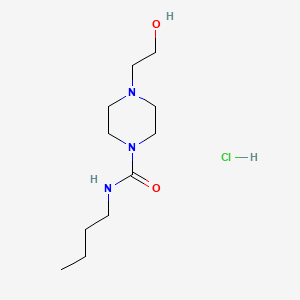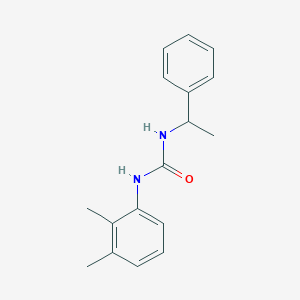
N~1~-(2-furylmethyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-(2-furylmethyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), which plays a crucial role in B-cell receptor signaling. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
作用機序
N~1~-(2-furylmethyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is a key mediator of B-cell receptor signaling, which plays a crucial role in the survival and proliferation of B-cells. TAK-659 selectively binds to the active site of this compound, preventing its phosphorylation and activation. This leads to the inhibition of downstream signaling pathways, including the PI3K/Akt and NF-κB pathways, which are essential for the survival and proliferation of cancer cells.
Biochemical and Physiological Effects
TAK-659 has been shown to induce apoptosis and inhibit cell proliferation in preclinical models of cancer. It has also been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have anti-metastatic effects. In addition, TAK-659 has been shown to modulate the tumor microenvironment, leading to the activation of anti-tumor immune responses.
実験室実験の利点と制限
One of the main advantages of TAK-659 is its high potency and selectivity for N~1~-(2-furylmethyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide. This makes it a valuable tool for studying the role of this compound in cancer biology. However, one limitation of TAK-659 is its relatively short half-life, which may limit its efficacy in vivo. In addition, TAK-659 may have off-target effects on other kinases, which may complicate its interpretation in some experimental settings.
将来の方向性
There are several potential future directions for the development of TAK-659. One possibility is to explore its use in combination therapy with other anti-cancer agents, such as immune checkpoint inhibitors or CAR-T cells. Another possibility is to investigate its use in other types of cancer, such as solid tumors. Finally, further optimization of TAK-659 may lead to the development of more potent and selective N~1~-(2-furylmethyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide inhibitors with improved pharmacokinetic properties.
合成法
The synthesis of TAK-659 involves several steps, starting from commercially available starting materials. The key step involves the reaction of 4-methoxyphenylacetic acid with 2-furylmethylamine to form the corresponding amide. This intermediate is then subjected to a sequence of reactions, including sulfonylation and coupling with glycine, to yield the final product. The synthesis of TAK-659 has been optimized to provide high yields and purity, making it suitable for large-scale production.
科学的研究の応用
TAK-659 has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. In these studies, TAK-659 has been shown to inhibit N~1~-(2-furylmethyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide activity and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation. TAK-659 has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and lenalidomide, suggesting that it may have synergistic effects when used in combination therapy.
特性
IUPAC Name |
N-(furan-2-ylmethyl)-2-(4-methoxy-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5S/c1-21-13-7-5-12(6-8-13)17(23(2,19)20)11-15(18)16-10-14-4-3-9-22-14/h3-9H,10-11H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLQOMHASHPUCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NCC2=CC=CO2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-2-oxoethyl)methanesulfonamide](/img/structure/B5321234.png)
![5-{[2-(3,5-dimethylisoxazol-4-yl)pyrrolidin-1-yl]carbonyl}-4-ethyl-1,2,3-thiadiazole](/img/structure/B5321254.png)
![5-{[benzyl(methyl)amino]methyl}-N-[2-(1H-1,2,3-triazol-1-yl)ethyl]isoxazole-3-carboxamide](/img/structure/B5321255.png)
![N-(3-chloro-4-methylphenyl)-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5321261.png)
![ethyl 2-(2,4-dimethoxybenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5321263.png)


![3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5321277.png)
![1-(4-methoxyphenyl)-4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5321301.png)

![N-[3-(4-morpholinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B5321319.png)
![N-(2-{2-[4-(pyrimidin-2-yloxy)phenyl]-1H-imidazol-1-yl}ethyl)acetamide](/img/structure/B5321321.png)
![1-(2,3-dimethylphenyl)-4-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine](/img/structure/B5321325.png)
![3-{2-[2-(1-isopropylpiperidin-4-yl)-1H-imidazol-1-yl]-1-methylethoxy}pyridine](/img/structure/B5321326.png)